molecular formula C12H16F3N3O2 B14795372 tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Cat. No.: B14795372
M. Wt: 291.27 g/mol
InChI Key: VTTFJVMOAPNDDL-UHFFFAOYSA-N
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Description

This compound (CAS 733757-89-6) is a pyrazolo-pyridine derivative with a trifluoromethyl (-CF₃) substituent at the 3-position and a tert-butyl carbamate group at the 6-position. Its molecular formula is C₁₂H₁₆F₃N₃O₂, with a molecular weight of 291.27 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for optimizing drug-like properties.

Properties

IUPAC Name

tert-butyl 3-(trifluoromethyl)-3,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)16-17-9(7)12(13,14)15/h9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTFJVMOAPNDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=NC2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The most widely reported method involves cyclocondensation reactions between tert-butyl hydrazine derivatives and β-keto esters or diketones. For example, reacting tert-butyl carbazate with ethyl 4,4,4-trifluoroacetoacetate in ethanol under reflux conditions initiates pyrazole ring formation. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to yield the pyrazole core. Subsequent hydrogenation of the pyridine ring using palladium on carbon (Pd/C) under hydrogen atmosphere generates the 4,5-dihydro-3H-pyrazolo[3,4-c]pyridine scaffold.

Key Reaction Parameters :

  • Solvent polarity critically influences reaction rates, with ethanol achieving 68% yield versus 42% in tetrahydrofuran (THF).
  • Temperature modulation (80–100°C) prevents premature decomposition of the trifluoromethyl group.

Ring-Closing Strategies from Pyridine Precursors

A patent-pending approach (CN105801574A) utilizes 2-chloro-3-pyridinecarboxaldehyde as the starting material. In dimethylformamide (DMF), oxammonium hydrochloride facilitates ring closure to form the pyrazolo[3,4-c]pyridine core. The tert-butyl ester is introduced via subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP).

Optimization Insights :

  • Stoichiometric excess of oxammonium hydrochloride (2.5:1 molar ratio) boosts yield to 85%, compared to 43% at 1:1 ratios.
  • Triethylamine acts as both base and catalyst, neutralizing HCl byproducts and accelerating cyclization.

Multicomponent Reaction (MCR) Assembly

Advanced MCR protocols enable single-pot synthesis by combining tert-butyl glycine, trifluoromethyl acetylene, and pyridine-3-carbaldehyde. This method, adapted from trifluoromethyl-substituted pyrazolo[4,3-c]pyridine syntheses, employs copper(I) iodide as a catalyst in acetonitrile at 60°C. The one-step process achieves 74% yield while minimizing purification steps.

Mechanistic Pathway :

  • Copper-mediated alkyne activation
  • [3+2] Cycloaddition with tert-butyl glycine
  • Spontaneous aromatization and Boc protection

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Conditions Yield (%) Purity (%)
Cyclocondensation tert-Butyl carbazate, β-keto esters Ethanol, Pd/C, H₂ Reflux, 12 h 68 98.5
Ring-Closing 2-Chloro-3-pyridinecarboxaldehyde Oxammonium HCl, Boc₂O DMF, 60°C, 8 h 85 99.2
MCR tert-Butyl glycine, CF₃-acetylene CuI, CH₃CN 60°C, 6 h 74 97.8

Critical Observations :

  • The ring-closing method offers superior yield (85%) but requires rigorous control of HCl gas evolution.
  • MCR approaches reduce synthesis time by 50% compared to stepwise routes but necessitate chromatographic purification.

Functionalization and Protecting Group Strategies

Trifluoromethylation Techniques

Post-cyclization trifluoromethylation employs either:

  • Electrophilic CF₃ Sources : Trifluoromethyl iodide (CF₃I) with cesium fluoride (CsF) in DMF at -20°C
  • Nucleophilic Reagents : (Trifluoromethyl)trimethylsilane (TMS-CF₃) under phase-transfer conditions

Comparative Efficiency :

  • TMS-CF₃ achieves 92% incorporation vs. 78% for CF₃I, but requires anhydrous conditions.

tert-Butoxycarbonyl (Boc) Protection

Boc group introduction occurs via two primary methods:

  • Pre-cyclization Protection : Boc-anhydride reaction with secondary amines prior to ring formation
  • Post-synthesis Protection : Direct Bocylation using Boc₂O and DMAP in dichloromethane

Steric Considerations :

  • Pre-protection minimizes side reactions but reduces cyclization efficiency by 15–20%.
  • Post-synthesis Bocylation maintains ring integrity but requires excess reagent (2.5 eq).

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): tert-Butyl singlet at δ 1.43 ppm; pyrazole H-5 resonance at δ 8.15 ppm
  • ¹⁹F NMR : Trifluoromethyl quartet at δ -62.3 ppm (J = 9.8 Hz)
  • HRMS : Calculated [M+H]⁺ 291.27; observed 291.269

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column) with acetonitrile/water gradient elution demonstrates:

  • 99.2% purity for ring-closing method
  • 97.8% purity for MCR approach

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the ring-closing method to flow chemistry enhances scalability:

  • Microreactor residence time: 12 min vs. 8 h batch processing
  • Productivity: 1.2 kg/day vs. 0.3 kg/day batch yield

Green Chemistry Metrics

  • E-factor : 8.7 for batch vs. 3.2 for flow processes
  • PMI (Process Mass Intensity) : 23.1 (batch) vs. 9.4 (flow)

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization:

Reaction Conditions Products Yield Key Observations
HCl (conc.)/H₂O, reflux, 6–8 h3-(Trifluoromethyl)pyrazolopyridine carboxylic acid85–92%Complete deprotection of ester group
NaOH (aq)/EtOH, 60°C, 4 hSodium carboxylate intermediate78%Requires neutralization for acid isolation

This reaction is critical for generating bioactive intermediates, as carboxylic acids serve as precursors for amides, acyl chlorides, and other derivatives.

Hydrogenation of the Dihydropyridine Ring

The 4,5-dihydro-3H-pyridine moiety undergoes catalytic hydrogenation to saturate the ring system:

Catalyst Conditions Product Yield Selectivity
H₂/Pd-C (10 wt%)EtOAc, RT, 12 hFully saturated pyrazolopiperidine derivative88%Exclusive reduction of C=C
H₂/Raney NiMeOH, 50°C, 8 hPartially saturated intermediate65%Competitive over-reduction

Selectivity depends on catalyst choice and reaction duration, with Pd-C favoring complete saturation.

Trifluoromethyl Group Reactivity

The CF₃ group participates in nucleophilic substitution and radical-mediated reactions:

Nucleophilic Aromatic Substitution

Reagent Conditions Product Yield Mechanistic Notes
KNH₂/NH₃ (l)−33°C, 2 hPyrazolopyridine with NH₂ substituent42%Requires electron-deficient arene
NaSMe/DMF120°C, 24 hSMe-substituted derivative28%Limited due to CF₃ steric effects

Radical Trifluoromethylation

Initiator Substrate Product Yield Application
TBHP/CuIAlkenes or alkynesCF₃-containing adducts55–70%Expands molecular complexity

Cycloaddition and Ring-Opening Reactions

The pyrazolopyridine core engages in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Product Yield Regioselectivity
DMAD (dimethyl acetylenedicarboxylate)Toluene, 110°C, 12 hFused tricyclic system63%Controlled by electron density
N-PhenylmaleimideDCE, microwave, 150°C, 1 hSpirocyclic adduct71%Enhanced by microwave irradiation

Oxidation and Functionalization of the Pyrazole Ring

The pyrazole nitrogen undergoes alkylation and oxidation:

Reagent Conditions Product Yield Key Features
MeI/K₂CO₃/DMFRT, 6 hN-Methylated derivative89%Retains CF₃ group stability
mCPBA/CH₂Cl₂0°C to RT, 2 hPyrazole N-oxide75%Enhances electrophilicity

Decarboxylation and Ring Contraction

Under thermal or acidic conditions, decarboxylation occurs, altering the heterocyclic framework:

Conditions Product Yield Mechanistic Pathway
H₂SO₄ (cat.)/ΔTrifluoromethylpyrazolopyridine82%Loss of CO₂ and tert-butanol
Microwave, 180°C, 3 hSimplified bicyclic structure94%Accelerated by microwave energy

Scientific Research Applications

tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key differences between the target compound and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
Target Compound : tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate 733757-89-6 C₁₂H₁₆F₃N₃O₂ 291.27 3-CF₃, 6-tert-butyl Trifluoromethyl, carbamate
Analog 1 : tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate 1823389-31-6 C₁₅H₂₅N₃O₃ 295.38 3-CH₂OH, 2-isopropyl Hydroxymethyl, isopropyl
Analog 2 : tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 733757-89-6* C₁₁H₁₇N₃O₂ 231.28 None at 3-position, pyrazolo[4,3-c] scaffold Unsubstituted pyrazolo ring

Impact of Substituents on Physicochemical Properties

Trifluoromethyl (-CF₃) vs. Hydroxymethyl (-CH₂OH): The CF₃ group in the target compound increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability and resistance to oxidative metabolism .

This contrasts with the unsubstituted 2-position in the target compound, which allows greater conformational flexibility .

Pyrazolo Ring Isomerism :

  • The target compound’s pyrazolo[3,4-c]pyridine scaffold differs from Analog 2’s pyrazolo[4,3-c]pyridine , altering ring fusion positions. This impacts electronic distribution and binding affinity in enzyme active sites .

Biological Activity

tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C12_{12}H16_{16}F3_3N3_3O2_2 and a molecular weight of approximately 291.27 g/mol. Its structure includes a trifluoromethyl group, which enhances its lipophilicity and biological activity. The tert-butyl ester contributes to its stability and solubility in organic solvents .

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that pyrazolo[3,4-c]pyridine derivatives can possess antibacterial properties, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in various models, indicating potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxicity : Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting their potential role in cancer therapy. For instance, the introduction of trifluoromethyl groups has been associated with enhanced activity against specific cancer types .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrazole Framework : The initial step often includes the condensation of hydrazine derivatives with suitable carbonyl compounds.
  • Introduction of Trifluoromethyl Group : This can be achieved through various fluorination methods or using trifluoromethylating agents.
  • Carboxylation : The final step involves esterification to introduce the tert-butyl group at the carboxylic acid position.

These synthetic routes highlight the versatility in generating this compound and its analogs, which may exhibit varying degrees of biological activity .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of pyrazolo[3,4-c]pyridine derivatives, a series of compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Anti-inflammatory Properties

A recent investigation focused on the anti-inflammatory effects of related compounds in murine models. The results showed that specific derivatives reduced pro-inflammatory cytokines significantly more than traditional anti-inflammatory drugs like diclofenac sodium .

Interaction Studies

Interaction studies involving this compound focus on understanding its binding affinity and mechanism of action with biological targets such as enzymes or receptors. Techniques employed include:

  • Molecular Docking : Computational studies predict how the compound interacts with target proteins.
  • In Vitro Assays : These assays are crucial for elucidating the pharmacological profiles of related compounds and guiding further development.

Such studies are essential for providing insights into the therapeutic potential of this compound and its derivatives.

Q & A

Basic: How can researchers optimize the synthesis of tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMAc) with potassium carbonate as a base, heated to 80°C for 10 hours to facilitate cyclization and trifluoromethyl group incorporation .
  • Purification : Employ silica gel chromatography (gradient elution with ethyl acetate/hexane) to isolate the product from byproducts. Monitor purity via LC-MS (m/z 343.42 [M+H]⁺) and confirm structural integrity with ¹H/¹³C NMR .
  • Yield Improvement : Optimize stoichiometry of intermediates (e.g., tert-butyl carbamate derivatives) and use inert atmospheres to minimize hydrolysis of trifluoromethyl groups .

Basic: What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze ¹H NMR for pyrazolo-pyridine proton environments (δ 1.4–1.5 ppm for tert-butyl, δ 3.0–4.5 ppm for dihydro-pyridine protons) and ¹⁹F NMR for trifluoromethyl signals (δ -60 to -70 ppm) .
  • X-Ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement. Prepare crystals via slow evaporation in dichloromethane/hexane. Validate bond lengths/angles (e.g., C-F = 1.33–1.35 Å) and torsional parameters .
  • Mass Spectrometry : Confirm molecular weight via high-resolution LC-MS (expected [M+H]⁺ = 343.42) and compare fragmentation patterns with PubChem data .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

  • Experimental Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise temperature) to isolate variables. Compare results with DFT calculations (e.g., B3LYP/6-31G*) for electrophilic substitution trends .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance of deviations. Use precision bands (as in DOE frameworks) to distinguish experimental noise from systemic errors .
  • Cross-Platform Modeling : Combine Gaussian-based computational outputs with experimental kinetics (e.g., Arrhenius plots) to refine activation energy estimates for trifluoromethyl group reactions .

Advanced: What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

  • Laboratory Studies : Measure hydrolysis rates (pH 4–9 buffers, 25–50°C) and photodegradation under UV light (λ = 254 nm) to estimate half-lives. Use LC-MS to track degradation products (e.g., pyridine carboxylates) .
  • Bioaccumulation Assays : Conduct octanol-water partition coefficient (log P) experiments (shake-flask method) to predict lipid solubility. Compare with EPA EPI Suite models for ecological risk assessment .
  • Field Monitoring : Deploy passive samplers in aquatic systems to detect trace levels. Correlate with GC-MS data to quantify biotic uptake in model organisms (e.g., Daphnia magna) .

Advanced: How does the pyrazolo-pyridine core influence the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Comparative Studies : Synthesize analogs (e.g., tert-butyl pyrazolo-triazolo derivatives) and compare reaction rates in Pd-catalyzed cross-couplings. Use kinetic profiling (e.g., Eyring plots) to assess steric/electronic effects of the trifluoromethyl group .
  • Substituent Analysis : Employ Hammett plots to quantify how electron-withdrawing groups (e.g., -CF₃) affect nucleophilic aromatic substitution. Pair with DFT-computed charge density maps .
  • Catalytic Screening : Test reactivity in diverse conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) using Pd(OAc)₂/XPhos. Monitor yields and byproduct formation via HPLC .

Advanced: What strategies mitigate risks associated with handling this compound in laboratory settings?

Methodological Answer:

  • Safety Protocols : Follow OSHA GHS guidelines (P201/P202) for handling fluorinated heterocycles. Use fume hoods, nitrile gloves, and flame-resistant lab coats .
  • Waste Management : Neutralize reaction residues with aqueous bicarbonate before disposal. Store waste in labeled containers for incineration (≤100°C to prevent decomposition) .
  • Emergency Response : Maintain spill kits with vermiculite for solid absorption. For skin contact, rinse with 0.1 M sodium thiosulfate and seek medical evaluation .

Advanced: How can researchers design experiments to study the compound’s metabolic stability in biological systems?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess inhibition potency (IC₅₀ values). Compare with positive controls (e.g., ketoconazole) .
  • Metabolite Identification : Perform HR-MS/MS fragmentation to detect hydroxylated or demethylated metabolites. Validate with synthetic standards .

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